molecular formula C15H19N3 B14744127 2-(Azepan-1-yl)-3-methylquinoxaline CAS No. 6327-75-9

2-(Azepan-1-yl)-3-methylquinoxaline

Cat. No.: B14744127
CAS No.: 6327-75-9
M. Wt: 241.33 g/mol
InChI Key: HLINTAUOXIKIMY-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-3-methylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with an azepane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-3-methylquinoxaline typically involves the formation of the quinoxaline core followed by the introduction of the azepane ring. One common method involves the condensation of an o-phenylenediamine derivative with a diketone to form the quinoxaline core. Subsequently, the azepane ring is introduced via nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

2-(Azepan-1-yl)-3-methylquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Azepan-1-yl)-3-methylquinoxaline include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

6327-75-9

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2-(azepan-1-yl)-3-methylquinoxaline

InChI

InChI=1S/C15H19N3/c1-12-15(18-10-6-2-3-7-11-18)17-14-9-5-4-8-13(14)16-12/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

HLINTAUOXIKIMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCCCC3

Origin of Product

United States

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